3-Aminobenzaldehyde
Overview
Description
3-Aminobenzaldehyde is an organic compound with the molecular formula C7H7NO. It is a derivative of benzaldehyde, where an amino group is substituted at the third position of the benzene ring. This compound is a light brown powdery crystal with a melting point of 28-30°C . It is soluble in ether and quickly decomposes into brown resin in the presence of a small amount of water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzaldehyde can be synthesized through the reduction of m-nitrobenzaldehyde. This reduction can be achieved using sodium disulfide or a combination of sodium bisulfite and ferrous sulfate . Another method involves the use of iron powder and diluted hydrochloric acid in ethanol, followed by refluxing and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form 3-aminobenzyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: 3-Aminobenzoic acid.
Reduction: 3-Aminobenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Aminobenzaldehyde has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminobenzaldehyde involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
4-Aminobenzaldehyde: Similar structure but with the amino group at the fourth position.
2-Aminobenzaldehyde: Amino group at the second position, leading to different reactivity and properties.
Uniqueness: 3-Aminobenzaldehyde is unique due to the position of the amino group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the synthesis and applications of the compound compared to its isomers.
Properties
IUPAC Name |
3-aminobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYIEWSUKAOEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061901 | |
Record name | Benzaldehyde, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-44-0, 29159-23-7 | |
Record name | 3-Aminobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1709-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC15044 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-aminobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Aminobenzaldehyde polymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-Aminobenzaldehyde be used to synthesize more complex molecules, and if so, what is one example of its application?
A1: Yes, this compound can be used as a building block in organic synthesis. One example is its reaction with nitrosoarenes in the presence of a gold catalyst. This reaction leads to the formation of 4-hydroxy-3-aminobenzaldehyde derivatives, showcasing the potential of this compound as a precursor for generating molecules with 1,4-N,O-functionalization. [] This method allows for the construction of valuable chemical structures, particularly the 4-hydroxy-3-aminobenzaldehyde core, which can be further modified for various applications.
Q2: What are the potential applications of oxidizing this compound?
A2: Oxidation of this compound can yield valuable products like 3-aminobenzyl alcohol and this compound. [] These compounds have applications in various fields. For instance, 3-aminobenzyl alcohol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. this compound itself serves as a common building block in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.
Q3: Are there alternative methods for oxidizing this compound besides traditional high-temperature approaches?
A3: Yes, research suggests that ozone can be used to oxidize this compound in the presence of a manganese-based catalyst system. [] This method offers a more environmentally friendly approach compared to traditional high-temperature oxidation methods as it operates at a significantly lower temperature (30°C). Additionally, the selectivity of the oxidation process can be tuned by modifying the catalyst system. For instance, using a Mn(OAc)2 – Ac20 – H2SO4 catalyst system promotes alcohol formation, while switching to a Mn(OAc)2 – KBr – Ac2O – H2SO4 catalyst system favors aldehyde production. This highlights the versatility of this oxidation method for obtaining desired products.
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